molecular formula C8H10ClN3 B8546434 N*4*-Allyl-2-chloropyridin-3,4-diamine

N*4*-Allyl-2-chloropyridin-3,4-diamine

Cat. No. B8546434
M. Wt: 183.64 g/mol
InChI Key: SGXJIRANAFHZED-UHFFFAOYSA-N
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Patent
US07772226B2

Procedure details

55 ml of 35% hydrochloric acid was added to 3.02 g of allyl-(3-nitropyridin-4-yl)amine, and the mixture was heated to 90° C. 19.1 g of tin chloride was added to the solution, and the mixture was kept at 90° C. for 30 minutes. The reaction solution was cooled in an ice-water bath, and then 250 ml ice/water was added thereto. The reaction solution was concentrated under reduced pressure, and then 250 ml of ammonia-saturated methanol was added thereto. The mixture was stirred for 20 hours. 750 ml of ethyl acetate was added to the solution, and the mixture was filtered through celite. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography. Thus, 2.88 g of the title compound was obtained from the fraction eluted with ethyl acetate-hexane (1:1).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
19.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O)[CH:3]=[CH2:4].[Sn](Cl)(Cl)(Cl)[Cl:16]>>[CH2:2]([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([Cl:16])[C:7]=1[NH2:12])[CH:3]=[CH2:4]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.02 g
Type
reactant
Smiles
C(C=C)NC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
tin chloride
Quantity
19.1 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
250 ml of ammonia-saturated methanol was added
ADDITION
Type
ADDITION
Details
750 ml of ethyl acetate was added to the solution
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)NC1=C(C(=NC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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